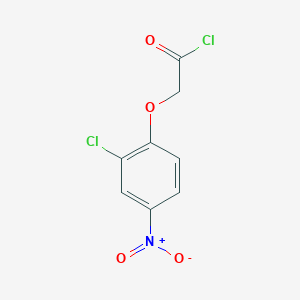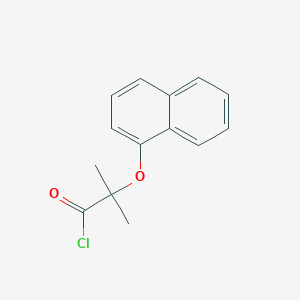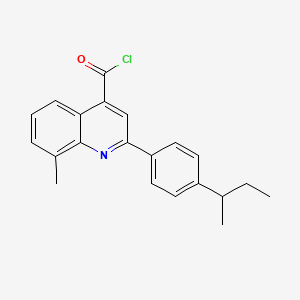
(9H-fluoren-9-yl)methyl 3-hydroxypiperidine-1-carboxylate
Overview
Description
(9H-fluoren-9-yl)methyl 3-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C20H21NO3 and a molecular weight of 323.4 g/mol. This compound is known for its unique structure, which includes a fluoren-9-yl group attached to a 3-hydroxypiperidine-1-carboxylate moiety. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9H-fluoren-9-yl)methyl 3-hydroxypiperidine-1-carboxylate typically involves the reaction of fluoren-9-ylmethyl chloride with 3-hydroxypiperidine in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an aprotic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow process, which allows for better control over reaction conditions and improved scalability. The use of automated systems and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (9H-fluoren-9-yl)methyl 3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
(9H-fluoren-9-yl)methyl 3-hydroxypiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which (9H-fluoren-9-yl)methyl 3-hydroxypiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.
Comparison with Similar Compounds
(9H-fluoren-9-yl)methyl 3-hydroxypiperidine-1-carboxylate can be compared with other similar compounds, such as (9H-fluoren-9-yl)methyl 3-hydroxypyrrolidine-1-carboxylate and (9H-fluoren-9-yl)methyl 4-oxopiperidine-1-carboxylate. These compounds share similar structural features but differ in their functional groups and properties. The uniqueness of this compound lies in its specific combination of the fluoren-9-yl group and the 3-hydroxypiperidine-1-carboxylate moiety, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-14-6-5-11-21(12-14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19,22H,5-6,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMBUSIITKEKOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676521 | |
| Record name | (9H-Fluoren-9-yl)methyl 3-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072502-05-6 | |
| Record name | (9H-Fluoren-9-yl)methyl 3-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate](/img/structure/B1393890.png)


![4-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393898.png)
![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393899.png)
![ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B1393901.png)
![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393902.png)



![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393909.png)


